molecular formula C23H19N5O3S B2400744 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-43-0

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2400744
CAS No.: 866811-43-0
M. Wt: 445.5
InChI Key: BASLLKVHWSGVOB-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation. Additionally, it has shown promise in antimicrobial research, targeting various bacterial and fungal strains .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This compound can intercalate into the DNA strands, disrupting the normal function of the DNA and leading to cell death. It also targets specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-17-14-12-16(13-15-17)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)32(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLLKVHWSGVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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